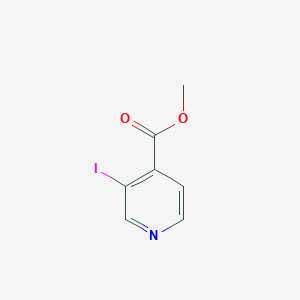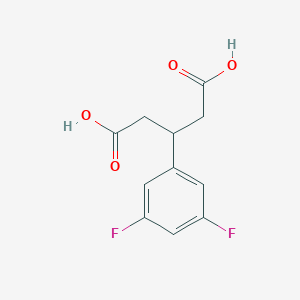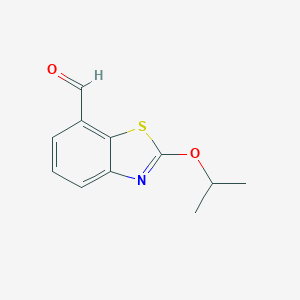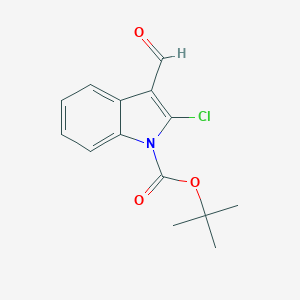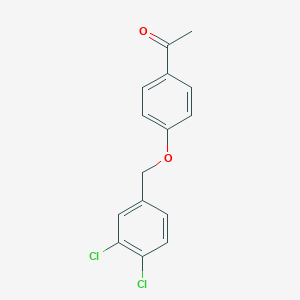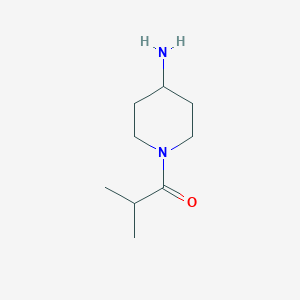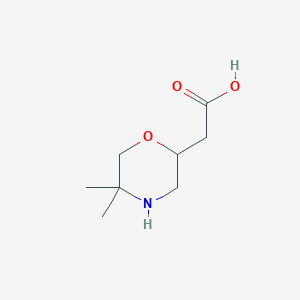![molecular formula C8H10O3 B071469 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde CAS No. 161521-90-0](/img/structure/B71469.png)
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a spiroaldehyde, which means it contains a unique structural feature that makes it highly reactive and versatile in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is not fully understood, but studies suggest that it may act by inhibiting key enzymes or proteins involved in cell growth and division. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde has low toxicity and does not cause significant adverse effects in animals. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde in lab experiments is its high reactivity and versatility in chemical reactions. However, one limitation is its potential instability, which may make it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde. One area of interest is its potential use as a drug delivery system, where it could be used to target specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and materials science.
In conclusion, 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is a highly versatile compound with potential applications in various scientific fields. While more research is needed to fully understand its properties and potential uses, this compound shows promise as a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde can be achieved through several methods, including the reaction of 1,4-dioxaspiro[4.5]decane with various reagents such as sodium hydride, sodium borohydride, or lithium aluminum hydride. Another method involves the reaction of 1,4-dioxaspiro[4.5]decane with dimethylformamide dimethyl acetal followed by oxidation with chromium trioxide.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as a pesticide due to its insecticidal properties.
Propiedades
Número CAS |
161521-90-0 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.4]non-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h2,6H,1,3-5H2 |
Clave InChI |
MVPDOMCKBPSULJ-UHFFFAOYSA-N |
SMILES |
C1CC2(C(=C1)C=O)OCCO2 |
SMILES canónico |
C1CC2(C(=C1)C=O)OCCO2 |
Sinónimos |
1,4-Dioxaspiro[4.4]non-6-ene-6-carboxaldehyde (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



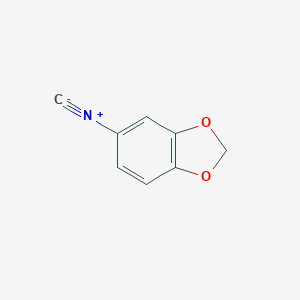
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)


